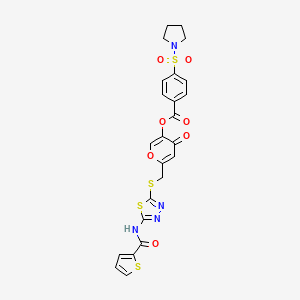

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Descripción

Propiedades

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O7S4/c29-18-12-16(14-37-24-27-26-23(38-24)25-21(30)20-4-3-11-36-20)34-13-19(18)35-22(31)15-5-7-17(8-6-15)39(32,33)28-9-1-2-10-28/h3-8,11-13H,1-2,9-10,14H2,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLLWDWAJLSAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O7S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic molecule notable for its intricate structure and potential biological activities. This compound incorporates various functional groups, including thiophene, thiadiazole, pyran, and benzoate moieties, which suggest significant pharmacological potential.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 592.7 g/mol . The presence of multiple heterocyclic rings contributes to its diverse reactivity and biological activity.

| Structural Feature | Description |

|---|---|

| Thiadiazole Moiety | Known for antimicrobial and antifungal properties. |

| Pyran Ring | Associated with various biological activities including anti-inflammatory effects. |

| Benzoate Group | Contributes to the compound's solubility and interaction with biological targets. |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that modifications in the thiadiazole and pyran rings can significantly enhance the interaction strength and specificity towards microbial targets.

- Anticholinesterase Activity : Related compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. Some derivatives exhibited IC50 values in the low nanomolar range .

- Cardiovascular Effects : Similar compounds have been identified as functional antagonists of the apelin receptor, which plays a critical role in cardiovascular homeostasis .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Antimicrobial Studies : A study demonstrated that derivatives of thiadiazole exhibited significant antimicrobial properties against various pathogens, suggesting that the structural features of these compounds are key to their efficacy.

- Neuroprotective Effects : Research on AChE inhibitors revealed that certain thiadiazole derivatives could outperform standard treatments like donepezil in terms of potency, indicating their potential as therapeutic agents for neurodegenerative diseases .

- Cardiovascular Research : The discovery of apelin receptor antagonists among similar structures indicates that these compounds might be useful in developing new therapies for cardiovascular diseases .

Synthesis and Characterization

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Comparación Con Compuestos Similares

Structural Analogues

The target compound shares structural similarities with the following derivatives (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity :

- The pyrrolidin-1-ylsulfonyl group in the target compound may enhance solubility and target binding compared to nitro or methoxy groups in analogues .

- Sulphonamide derivatives (e.g., compounds) exhibit anti-inflammatory activity, suggesting the target’s sulfonyl group could confer similar properties .

Synthesis Methods :

- Thiadiazole-thioether linkages (common in all compounds) are typically synthesized via nucleophilic substitution or coupling reactions using reagents like HOBt/EDC .

- The pyran-4-one core is often derived from cyclocondensation of diketones or via Gewald reactions for thiophene integration .

Biological Potential: Thiadiazole-pyran hybrids (e.g., and compounds) show anti-inflammatory and kinase inhibitory activities, aligning with the target’s structural motifs . The absence of reported data for the target compound necessitates extrapolation from analogues.

Pharmacokinetic and Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Q & A

Q. What synthetic methodologies are effective for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

- Cyclocondensation : Formation of the 1,3,4-thiadiazole core via reaction of thiosemicarbazides with carboxylic acid derivatives under reflux (ethanol, 7–20 hours) .

- Thioether linkage : Introduction of the ((thiadiazol-2-yl)thio)methyl group using alkylation or nucleophilic substitution, often requiring anhydrous conditions .

- Esterification : Coupling the pyran-3-yl moiety with the pyrrolidine sulfonyl benzoate group using DCC/DMAP or similar activating agents . Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR : and NMR to confirm substituent environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyran C=O at ~170 ppm) .

- IR : Peaks for C=O (1650–1750 cm), C=N (1600 cm), and S–S/S–C bonds (600–700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Core modifications : Replace the thiophene-2-carboxamido group with furan or pyridine analogs to assess heterocycle impact on target binding (e.g., antitumor activity in thiazole derivatives) .

- Sulfonyl group tuning : Vary the pyrrolidine sulfonyl moiety to cyclopentyl or piperidine sulfonyl groups to study solubility and receptor affinity .

- Biological assays : Compare IC values in enzyme inhibition (e.g., kinase assays) and cellular cytotoxicity (MTT assays) across analogs .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like COX-2 or EGFR, focusing on hydrogen bonds with the thiadiazole and sulfonyl groups .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the pyran-4-one and thioether sites .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models (e.g., GROMACS) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Solubility issues : Use DLS to measure aggregation in PBS; improve bioavailability via PEGylation or nanoformulation .

- Metabolic stability : Perform hepatic microsome assays (e.g., rat liver S9 fraction) to identify vulnerable sites (e.g., ester hydrolysis) .

- Dose-response reevaluation : Optimize dosing regimens in animal models using PK/PD modeling .

Q. What strategies improve synthetic yield during scale-up?

- Catalyst screening : Test Pd(OAc) or CuI for Suzuki couplings to reduce side products in thiophene derivatization .

- Solvent optimization : Replace ethanol with DMF or THF for higher thiadiazole cyclization yields (~85% vs. 76%) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 20 hours) for steps like hydrazone formation .

Methodological Resources

- Spectral Data : Reference NMR shifts for analogous thiadiazoles (δ 2.5–3.0 ppm for SCH) .

- Biological Assays : Protocols for antimicrobial (MIC) and anti-inflammatory (COX-2) testing in .

- Computational Tools : PDB structures for docking (e.g., 6COX) and Gaussian 16 for DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.